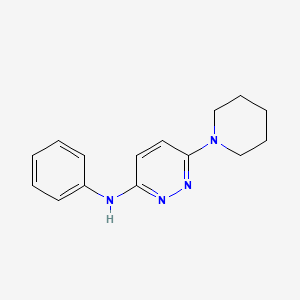
1'-(2-fluorobenzoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(2-fluorobenzoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide (also known as FUBPB22) is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2. It is a member of the indole-based synthetic cannabinoids family and has been found to have a high affinity for both receptors.
Mecanismo De Acción
FUBPB22 acts as a potent agonist for the CB1 and CB2 receptors, which are primarily located in the central nervous system and peripheral tissues, respectively. Upon binding to these receptors, FUBPB22 activates various signaling pathways that lead to various physiological effects.
Biochemical and Physiological Effects:
FUBPB22 has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of pain perception, and regulation of immune function. It has also been shown to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FUBPB22 has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, its use is limited by its potential toxicity and lack of information regarding its long-term effects.
List of
Direcciones Futuras
1. Investigating the potential therapeutic applications of FUBPB22 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying the role of FUBPB22 in the regulation of immune function and its potential use in the treatment of autoimmune diseases.
3. Investigating the potential use of FUBPB22 as a pain management medication.
4. Studying the long-term effects of FUBPB22 on the central nervous system and peripheral tissues.
5. Developing new synthetic cannabinoids based on the structure of FUBPB22 with improved pharmacological properties.
In conclusion, FUBPB22 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has also been used in scientific research to investigate the cannabinoid receptor system and its role in various physiological processes. While FUBPB22 has several advantages for use in laboratory experiments, its use is limited by its potential toxicity and lack of information regarding its long-term effects. Further research is needed to fully understand the potential benefits and drawbacks of FUBPB22 and to develop new synthetic cannabinoids with improved pharmacological properties.
Métodos De Síntesis
The synthesis of FUBPB22 involves the reaction of 1-(2-fluorobenzoyl)piperidine with 2-methoxyethylamine in the presence of a carboxylic acid activator. The resulting product is then purified using chromatography techniques to obtain pure FUBPB22.
Aplicaciones Científicas De Investigación
FUBPB22 has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as multiple sclerosis, epilepsy, and chronic pain. It has also been used in scientific research to investigate the cannabinoid receptor system and its role in various physiological processes.
Propiedades
IUPAC Name |
1-[1-(2-fluorobenzoyl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O3/c1-28-14-10-23-20(26)16-5-4-11-25(15-16)17-8-12-24(13-9-17)21(27)18-6-2-3-7-19(18)22/h2-3,6-7,16-17H,4-5,8-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSFMTXWFWMPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-1-propyl-6-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5419351.png)

![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5419366.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419374.png)
![[1-(1H-indol-2-ylcarbonyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5419376.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5419395.png)
![6-[(trifluoromethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5419402.png)
![ethyl 2-(3-bromo-4-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419410.png)
![N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide](/img/structure/B5419418.png)
![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5419424.png)
![N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide](/img/structure/B5419426.png)
![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419433.png)
![3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5419446.png)